molecular formula C7H12N2S B1654628 2H-Imidazole-2-thione, 1,3-dihydro-1,3,4,5-tetramethyl- CAS No. 25433-07-2

2H-Imidazole-2-thione, 1,3-dihydro-1,3,4,5-tetramethyl-

Cat. No. B1654628
Key on ui cas rn: 25433-07-2
M. Wt: 156.25 g/mol
InChI Key: UEALYGMEMQDEMQ-UHFFFAOYSA-N
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Patent
US06599587B2

Procedure details

1,3-dimethyl-4,5-dimethylimidazole-2-thione was synthesized according to a method obtained by modifying a method suggested by N. Kuhn, et al. (N. Kuhn and T. Kratz, Synthesis, June 1993, p.561), and a procedure of synthesizing the same is described below. 100 mmol of dimethylthiourea and 100 mmol of 3-hydroxyl-2-butanone were added to 250 ml of 1-hexanol in order, and then subjected to a reflux reaction for about 12 hours while increasing a reaction temperature to 150 to 160° C. At this time, white solid reactants were dissolved in 1-hexanol to be partly converted into yellow solid reactants according to an increase in the reaction temperature. After a completion of the reflux reaction, the resulting solution was left in a freezer at about −30° C. for about one day to separate into a white solid component and a yellow liquid component. The yellow liquid component was removed by use of a syringe, and the remaining white solid component was rinsed with water and ether and dried to produce 1,3-dimethyl-4,5-dimethylimidazole-2-thione. 1,3-dimethyl-4,5-dimethylimidazole-2-thione thus produced was analyzed by a 1H-NMR analyzer and the results are as follows:
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=[S:6])[NH:4][CH3:5].O[CH:8]([CH3:12])[C:9](=O)[CH3:10]>C(O)CCCCC>[CH3:1][N:2]1[C:9]([CH3:10])=[C:8]([CH3:12])[N:4]([CH3:5])[C:3]1=[S:6]

Inputs

Step One
Name
Quantity
100 mmol
Type
reactant
Smiles
CNC(NC)=S
Name
Quantity
100 mmol
Type
reactant
Smiles
OC(C(C)=O)C
Name
Quantity
250 mL
Type
solvent
Smiles
C(CCCCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCCCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
155 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
1,3-dimethyl-4,5-dimethylimidazole-2-thione was synthesized
CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
Kuhn, et al. (N. Kuhn and T. Kratz, Synthesis, June 1993, p.561)
CUSTOM
Type
CUSTOM
Details
a procedure of synthesizing the
CUSTOM
Type
CUSTOM
Details
subjected to a reflux reaction for about 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
an increase in the reaction temperature
CUSTOM
Type
CUSTOM
Details
After a completion of the reflux reaction
CUSTOM
Type
CUSTOM
Details
to separate into a white solid component
CUSTOM
Type
CUSTOM
Details
The yellow liquid component was removed by use of a syringe
WASH
Type
WASH
Details
the remaining white solid component was rinsed with water and ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
CN1C(N(C(=C1C)C)C)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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